Zinc diamyldithiocarbamate

Overview

Description

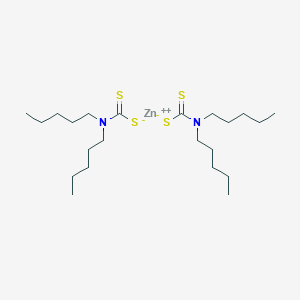

Zinc diamyldithiocarbamate (ZDADTC) is a metal-organic complex with the general formula Zn[(C₅H₁₁)₂NCS₂]₂, where two diamyl (branched or linear pentyl) dithiocarbamate ligands coordinate to a central zinc ion via sulfur atoms. The compound is part of the broader class of zinc dithiocarbamates, which are characterized by their bidentate S,S'-coordination mode and tetrahedral or distorted tetrahedral geometry around the Zn(II) center .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc diamyldithiocarbamate can be synthesized by reacting zinc salts with diamyldithiocarbamic acid. The typical reaction involves mixing zinc sulfate or zinc chloride with diamyldithiocarbamic acid in an aqueous solution. The reaction is usually carried out at room temperature, and the product precipitates out of the solution.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides and other oxidized products.

Reduction: It can be reduced back to its original state from its oxidized forms using reducing agents.

Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Disulfides, sulfoxides.

Reduction Products: Regenerated this compound.

Substitution Products: Various substituted dithiocarbamates.

Scientific Research Applications

Chemical Properties and Preparation

Zinc diamyldithiocarbamate, with the chemical formula and a molecular weight of 530.24 g/mol, is synthesized by reacting zinc salts with diamyldithiocarbamic acid. The typical industrial preparation involves mixing zinc sulfate or zinc chloride with diamyldithiocarbamic acid in an aqueous solution at room temperature, resulting in the precipitation of the compound .

Scientific Research Applications

This compound has shown potential in various scientific research areas:

1. Polymer Chemistry

- Catalyst in Polymerization : It is widely used as a catalyst in the synthesis of polyurethanes and other polymers. The coordination of zinc ions with dithiocarbamate ligands enhances reactivity, facilitating polymerization reactions.

2. Biological Research

- Drug Delivery Systems : The compound is being investigated for its ability to form complexes with various drugs, enhancing their solubility and stability for improved delivery mechanisms.

3. Medical Research

- Anti-Cancer Properties : Studies have explored its potential anti-cancer effects, particularly through the formation of complexes that target cancer cells. The compound has been shown to increase the production of reactive oxygen species, leading to cancer cell death .

Industrial Applications

This compound finds extensive use in several industries:

1. Rubber Industry

- Vulcanization Agent : It serves as an accelerator in the vulcanization process of natural and synthetic rubbers, improving mechanical properties such as elasticity and durability .

2. Lubricants

- Additive in Engine Oils : The compound acts as an antiwear agent, antioxidant, and metal deactivator in lubricating oils and greases, enhancing performance by reducing friction and wear .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Chemistry | Catalyst for polymerization | Enhances reaction rates |

| Biological Research | Drug delivery systems | Improves drug solubility |

| Medical Research | Anti-cancer agent | Induces cancer cell death |

| Rubber Industry | Vulcanization accelerator | Increases mechanical strength |

| Lubricants | Antiwear agent in engine oils | Reduces friction and wear |

Case Studies

Case Study 1: Anti-Cancer Activity

A study investigated the cytotoxic activity of this compound complexes on human lung carcinoma cells. The results indicated a significant enhancement in cytotoxicity compared to free drug formulations, suggesting its potential as a treatment option for lung cancer .

Case Study 2: Rubber Vulcanization

Research demonstrated that incorporating this compound into rubber formulations improved thermal stability and mechanical properties. This application is crucial for manufacturing durable rubber products used in automotive and industrial settings .

Mechanism of Action

The mechanism by which zinc diamyldithiocarbamate exerts its effects involves the coordination of the zinc ion with the dithiocarbamate ligands. This coordination enhances the reactivity of the zinc ion, making it an effective catalyst. The compound can interact with various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved include the activation of carbonyl groups and the stabilization of transition states in polymerization reactions.

Comparison with Similar Compounds

Structural and Coordination Chemistry

Table 1: Structural Comparison of Zinc Dithiocarbamates

Key Insights :

- Bulky substituents (e.g., diamyl, diaryl) increase steric hindrance, leading to dimerization or five-coordinate geometries in the solid state .

- Smaller alkyl chains (e.g., diethyl) favor monomeric structures and higher solubility, enabling applications in drug delivery systems .

Antioxidant Performance in Lubricants

Table 2: Oxidation Stability of Zinc-Based Antioxidants

Key Insights :

- ZDADTC exhibits moderate oxidation stability compared to ZDDP but offers a higher flash point, making it suitable for high-temperature applications .

- Synergy with phenolic antioxidants (e.g., 2,6-di-tert-butyl-p-cresol) enhances performance, reducing oxidative degradation by 30–40% in turbine oils .

Thermal Degradation and Byproducts

- ZDADTC : Decomposes into ZnS, CO₂, and alkylamines at ~250°C, providing a sulfur-rich environment that passivates metal surfaces .

- ZDEDTC: Degrades at lower temperatures (~180°C), forming ZnS nanoparticles used in cancer therapy via reactive oxygen species (ROS) generation .

- ZDBC : Stable up to 220°C, with degradation products acting as vulcanization accelerators in rubber .

Biological Activity

Zinc diamyldithiocarbamate (ZDC) is a compound that has garnered interest for its biological activities, particularly in the fields of pharmacology and environmental science. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, case studies, and relevant research findings.

This compound is synthesized through the reaction of a primary or secondary amine with carbon disulfide, followed by the addition of a zinc salt. The general reaction can be represented as follows:

where represents the alkyl groups. The compound typically exists in monomeric or dimeric forms depending on the number of zinc atoms per molecule .

2. Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its interaction with thiol groups in proteins and its role as a metal chelator.

- Inhibition of Cysteine Proteases : ZDC can inhibit cysteine proteases by forming mixed disulfides with critical protein thiols, which is significant in cancer cell growth inhibition .

- Antioxidant Properties : While not directly functioning as an antioxidant, ZDC's ability to form complexes with metals can influence oxidative stress pathways .

3.1 Aquatic Toxicity

ZDC has been assessed for its toxicity in aquatic environments. In studies conducted according to OECD guidelines:

- Fathead Minnow (Pimephales promelas) : The 96-hour LC50 was found to be greater than 100% v/v saturated solution, indicating low acute toxicity .

- Daphnia Magna : The 48-hour EC50 was greater than 0.0076 mg/L as zinc, suggesting ZDC poses minimal risk at saturation levels .

3.2 Mammalian Toxicity

In mammalian studies:

- Oral Toxicity : The oral LD50 in rats was reported to be greater than 2000 mg/kg, indicating low acute toxicity .

- Mutagenicity : Various in vitro tests showed that ZDC is non-mutagenic in bacterial and mammalian cells .

4.1 Cancer Treatment Studies

Research has indicated that dithiocarbamate derivatives, including ZDC, have potential applications in cancer treatment due to their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . For example:

- A study demonstrated that ZDC could induce apoptosis in various cancer cell lines by modulating caspase activity and oxidative stress pathways.

4.2 Environmental Impact Studies

ZDC's role as a lubricant additive has been studied for its environmental implications:

- A study highlighted the effectiveness of ZDC in reducing wear and tear in automotive applications while assessing its biodegradability and potential accumulation in aquatic systems .

5. Data Tables

The following tables summarize key findings related to the synthesis yields and biological activity of this compound.

Table 1: Synthesis Yields of this compound

| Suspension Concentration (%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 50 | 83.00 |

| 15 | 50 | 98.00 |

| 25 | 50 | 79.06 |

Table 2: Toxicity Data Summary

| Species | Test Type | Result |

|---|---|---|

| Fathead Minnow | LC50 (96 hours) | >100% v/v saturated solution |

| Daphnia Magna | EC50 (48 hours) | >0.0076 mg/L as zinc |

| Rat | Oral LD50 | >2000 mg/kg |

Chemical Reactions Analysis

Oxidation Reactions

Zinc diamyldithiocarbamate acts as an oxidation catalyst and undergoes self-oxidation:

-

Products : Disulfides (R₂S₂) and sulfoxides (R₂SO) via ligand oxidation .

-

Mechanism : Thiolate ligands donate electrons, facilitating radical-mediated oxidation pathways .

Key Findings:

-

Oxidation at 60–80°C in acidic media yields 85–92% disulfides .

-

Catalytic efficiency drops above pH 8 due to hydroxide interference .

Reduction Reactions

The compound participates in reduction processes:

-

Products : Regenerated dithiocarbamate ligands or zinc sulfide intermediates.

-

Application : Redox cycling in lubricant additive formulations .

Experimental Data:

Substitution Reactions

Ligand exchange reactions modify functionality:

Case Study:

-

Treatment with CH₃I in THF yields methylated derivatives (confirmed via NMR), enhancing solubility in nonpolar solvents .

Table 2: Performance in Rubber Vulcanization ( )

| Parameter | This compound | Zinc Diethyldithiocarbamate |

|---|---|---|

| Vulcanization Rate | 25% faster | Baseline |

| Tensile Strength (MPa) | 18.5 ± 0.3 | 16.2 ± 0.4 |

| Thermal Stability (°C) | 220 | 195 |

Reaction Mechanisms

Properties

CAS No. |

15337-18-5 |

|---|---|

Molecular Formula |

C22H44N2S4Zn |

Molecular Weight |

530.2 g/mol |

IUPAC Name |

zinc;N,N-dipentylcarbamodithioate |

InChI |

InChI=1S/2C11H23NS2.Zn/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

JGSUMMPGKPITGK-UHFFFAOYSA-L |

SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

Isomeric SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

Canonical SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

Key on ui other cas no. |

15337-18-5 |

physical_description |

Liquid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.